molecular formula C11H9NO2S2 B2496241 4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid CAS No. 488733-52-4

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

Cat. No.: B2496241
CAS No.: 488733-52-4
M. Wt: 251.32
InChI Key: WMNTVZQDOLJKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2S2 and its molecular weight is 251.32. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those containing thiazole moieties, are integral in the synthesis of various classes of therapeutic agents. For instance, 1,3-Thiazolidin-4-ones, closely related to the chemical structure , have demonstrated significant biological potential, indicating a promising future in medicinal chemistry for targeting various diseases (Santos, Silva, & Jones, 2018). These compounds have been synthesized since the mid-nineteenth century, with modern advancements focusing on green chemistry methodologies for their production, highlighting their importance in pharmacological research.

Carboxylic Acid Derivatives in Drug Synthesis

Carboxylic acids play a pivotal role in drug synthesis, serving as building blocks for a variety of value-added chemicals. Levulinic acid, for example, showcases the versatility and utility of carboxylic acids in medicinal chemistry, offering a pathway to synthesize drugs more cost-effectively and cleanly. It highlights the untapped potential of such compounds in medicine, from cancer treatment to the development of medical materials (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Metabolic Activation of Carboxylic Acids

The metabolic activation of carboxylic acids, including the formation of acyl-glucuronides and acyl-CoA thioesters, is a crucial aspect of understanding the pharmacokinetics and toxicity of carboxylic acid-containing drugs. Such metabolic pathways can influence the safety profile of these compounds, making it a significant area of research for developing safer therapeutic agents (Skonberg, Olsen, Madsen, Hansen, & Grillo, 2008).

Safety and Hazards

The safety profile of this compound depends on its specific derivatives. Always follow proper handling procedures and consult safety data sheets for the particular form you’re working with .

Future Directions

Researchers should continue exploring the pharmacological potential of this compound and its derivatives. Investigating their antimicrobial, anticancer, and other biological activities could lead to novel drug development . Additionally, understanding their structure-activity relationships will guide further modifications and enhance their therapeutic efficacy.

Biochemical Analysis

Biochemical Properties

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the synthesis of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion . This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported into cells by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation within specific tissues can also be influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy .

Properties

IUPAC Name

4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-7-9(10(13)14)16-11(15)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNTVZQDOLJKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.